Methyl 5-(chloromethyl)furan-3-carboxylate

Übersicht

Beschreibung

Methyl 5-(chloromethyl)furan-3-carboxylate is a useful research compound. Its molecular formula is C7H7ClO3 and its molecular weight is 174.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 5-(chloromethyl)furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

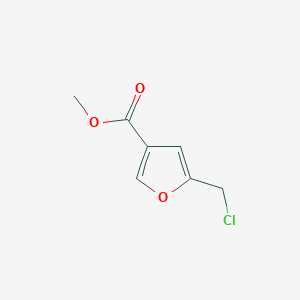

Chemical Structure and Synthesis

This compound is characterized by a furan ring with a chloromethyl group and a carboxylate moiety. Its synthesis has been optimized through various methods, including the use of organometallic reagents and nucleophilic substitutions. For instance, it can be synthesized from methyl 2-methylfuran-3-carboxylate via a three-stage process that includes formylation and chlorination steps .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor for more complex compounds with significant pharmacological properties. Notably:

- Histone Deacetylase Inhibition : Derivatives of this compound have been shown to act as potent inhibitors of histone deacetylases (HDACs), which are critical in the regulation of gene expression. Inhibition of HDACs can induce apoptosis in cancer cells, making these derivatives promising candidates for anti-tumor therapies .

- Modulation of NMDA Receptors : This compound serves as a precursor for synthesizing N-Methyl-D-aspartate (NMDA) receptor modulators. NMDA receptors are vital for synaptic plasticity and memory function, and their modulation holds therapeutic potential for conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This is particularly relevant in the context of HDACs and other targets involved in cancer progression .

- Receptor Modulation : By acting on NMDA receptors, the compound can influence neurotransmitter signaling pathways, which are crucial for cognitive functions .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| HDAC Inhibition | Cancer Cells | Induces apoptosis | |

| NMDA Receptor Modulation | Neurological Disorders | Enhances cognitive functions | |

| Antimicrobial Activity | Various Pathogens | Exhibits antimicrobial properties |

Case Study: HDAC Inhibition

In a study focusing on the synthesis of hydroxamic acid derivatives from this compound, researchers demonstrated that these compounds significantly inhibited HDAC activity in various cancer cell lines. The most potent derivative showed an IC50 value indicating effective inhibition at sub-micromolar concentrations .

Case Study: NMDA Receptor Modulation

Another investigation highlighted the synthesis of furan-2-carboxamide analogues derived from this compound. These analogues were evaluated for their ability to modulate NMDA receptor activity, showing promise as therapeutic agents for Alzheimer's disease due to their favorable pharmacological profiles .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Methyl 5-(chloromethyl)furan-3-carboxylate is primarily utilized as an intermediate in the synthesis of various compounds, including:

- Histone Deacetylase Inhibitors : It has been used to synthesize conjugated hydroxamic acids, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are promising candidates for anti-tumor therapies due to their ability to induce cancer cell death by altering gene expression .

- N-Methyl-D-aspartate (NMDA) Receptor Modulators : The compound serves as a precursor for synthesizing furan-2-carboxamide analogues that act as positive allosteric modulators of NMDA receptors. This modulation has therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia .

- Gonadotropin-Releasing Hormone Receptor Antagonists : It is also involved in the synthesis of novel guanidine-derived non-peptide antagonists that may be useful for treating hormone-dependent cancers, including prostate and breast cancer .

Case Study 1: Synthesis of HDAC Inhibitors

A study demonstrated the synthesis of hydroxamic acid derivatives from this compound. The resulting compounds exhibited significant anti-tumor activity by effectively inhibiting HDAC enzymes, showcasing their potential in cancer treatment .

Case Study 2: NMDA Receptor Modulation

Research highlighted the development of NMDA receptor modulators from this compound, indicating their potential role in enhancing cognitive functions and treating neurodegenerative diseases. The synthesized compounds showed promising results in preclinical trials, warranting further investigation .

Research Findings

Recent studies have focused on expanding the synthetic utility of this compound through innovative methodologies:

- Electrochemical Reduction : New methods involving electrochemical techniques have been explored for the reduction of this compound, leading to high yields of valuable derivatives that can be further functionalized for various applications .

- Biomass Conversion : Research indicates the potential to derive this compound from biomass sources, promoting sustainable practices in chemical synthesis. This approach aligns with green chemistry principles by utilizing renewable resources .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| HDAC Inhibitors | Synthesis of conjugated hydroxamic acids | Anti-cancer therapies |

| NMDA Receptor Modulators | Development of positive allosteric modulators | Treatment for neurological disorders |

| Gonadotropin-Releasing Hormone Antagonists | Synthesis of non-peptide antagonists | Targeted therapies for hormone-dependent cancers |

| Biomass Conversion | Sustainable synthesis from renewable resources | Promotes eco-friendly chemical production |

Eigenschaften

IUPAC Name |

methyl 5-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTBDDIZMVUFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-07-3 | |

| Record name | methyl 5-(chloromethyl)furan-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.